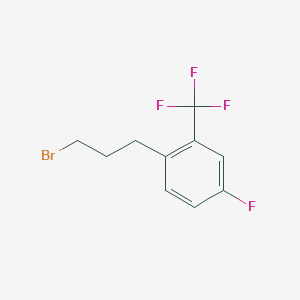
2-(3-Bromopropyl)-5-fluorobenzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromopropyl)-5-fluorobenzotrifluoride is an organic compound that features a benzene ring substituted with a bromopropyl group, a fluorine atom, and three trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-5-fluorobenzotrifluoride typically involves the following steps:
Friedel-Crafts Alkylation: This reaction introduces the bromopropyl group to the benzene ring. The reaction is carried out using aluminum chloride (AlCl₃) as a catalyst.
Electrophilic Aromatic Substitution: The fluorine atom is introduced to the benzene ring through a halogenation reaction using a fluorinating agent such as fluorine gas (F₂) or a fluorinating reagent like Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation and halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)-5-fluorobenzotrifluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of alcohols or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
2-(3-Bromopropyl)-5-fluorobenzotrifluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)-5-fluorobenzotrifluoride involves its interaction with various molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The fluorine atom and trifluoromethyl groups can influence the compound’s reactivity and stability, making it a valuable tool in chemical synthesis and research.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromopropyl)-4-fluorobenzotrifluoride
- 2-(3-Bromopropyl)-6-fluorobenzotrifluoride
- 2-(3-Chloropropyl)-5-fluorobenzotrifluoride
Uniqueness
2-(3-Bromopropyl)-5-fluorobenzotrifluoride is unique due to the specific positioning of the bromopropyl and fluorine substituents on the benzene ring. This arrangement can lead to distinct chemical properties and reactivity compared to its analogs. The presence of the trifluoromethyl groups further enhances its stability and makes it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9BrF4 |
|---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-fluoro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9BrF4/c11-5-1-2-7-3-4-8(12)6-9(7)10(13,14)15/h3-4,6H,1-2,5H2 |
InChI Key |
OBIPTYHLWDRMAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


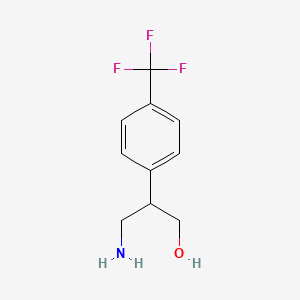

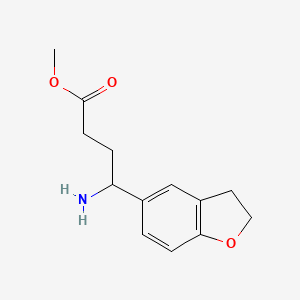
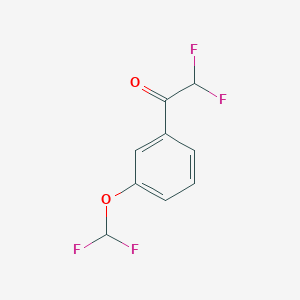
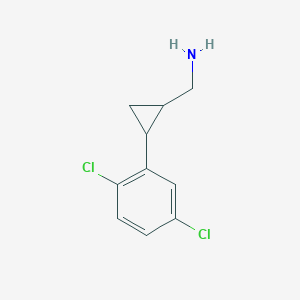
![1-{5-Methylspiro[2.3]hexan-5-yl}methanaminehydrochloride](/img/structure/B13606952.png)
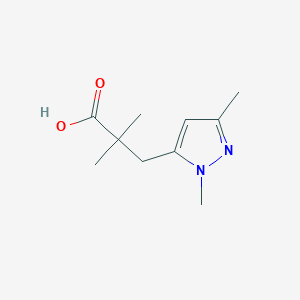


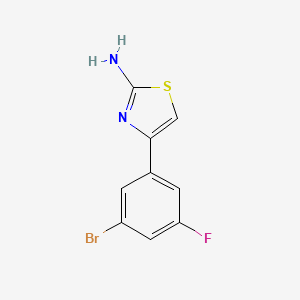
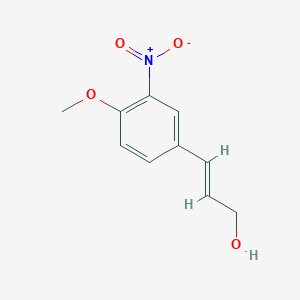
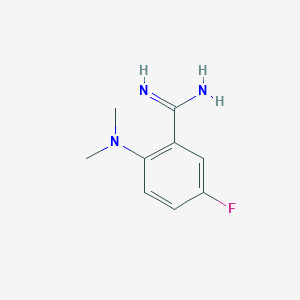
![Tert-butyl1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13606983.png)

